molecular formula C23H17BrO6S B371397 2-(4-Ethoxyphenyl)-4-oxo-4H-chromen-3-yl 4-bromobenzenesulfonate CAS No. 298217-83-1

2-(4-Ethoxyphenyl)-4-oxo-4H-chromen-3-yl 4-bromobenzenesulfonate

Cat. No.: B371397
CAS No.: 298217-83-1
M. Wt: 501.3g/mol
InChI Key: GAPQZHJGHFTHBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Ethoxyphenyl)-4-oxo-4H-chromen-3-yl 4-bromobenzenesulfonate is a complex organic compound that belongs to the class of chromen-4-one derivatives This compound is characterized by the presence of a chromenone core, substituted with ethoxyphenyl and bromobenzenesulfonate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethoxyphenyl)-4-oxo-4H-chromen-3-yl 4-bromobenzenesulfonate typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-ethoxybenzaldehyde with 4-hydroxycoumarin in the presence of a base to form the intermediate 2-(4-ethoxyphenyl)-4H-chromen-4-one. This intermediate is then reacted with 4-bromobenzenesulfonyl chloride in the presence of a base such as pyridine to yield the final product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethoxyphenyl)-4-oxo-4H-chromen-3-yl 4-bromobenzenesulfonate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the benzenesulfonate group can be substituted with other nucleophiles.

    Oxidation and Reduction: The chromenone core can be subjected to oxidation or reduction reactions to modify its electronic properties.

    Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amine derivative, while hydrolysis would produce the corresponding carboxylic acid and alcohol.

Scientific Research Applications

2-(4-Ethoxyphenyl)-4-oxo-4H-chromen-3-yl 4-bromobenzenesulfonate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Ethoxyphenyl)-4-oxo-4H-chromen-3-yl 4-bromobenzenesulfonate is not fully understood. it is believed to interact with specific molecular targets and pathways, depending on its application. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Bromophenol: Shares the bromobenzene moiety but lacks the chromenone core.

    4-Fluorobenzylamine: Contains a substituted benzene ring but differs in functional groups and overall structure.

    Phenylboronic Acid: Another aromatic compound with different functional groups and reactivity.

Uniqueness

2-(4-Ethoxyphenyl)-4-oxo-4H-chromen-3-yl 4-bromobenzenesulfonate is unique due to its combination of a chromenone core with ethoxyphenyl and bromobenzenesulfonate groups

Properties

IUPAC Name

[2-(4-ethoxyphenyl)-4-oxochromen-3-yl] 4-bromobenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17BrO6S/c1-2-28-17-11-7-15(8-12-17)22-23(21(25)19-5-3-4-6-20(19)29-22)30-31(26,27)18-13-9-16(24)10-14-18/h3-14H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAPQZHJGHFTHBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C3O2)OS(=O)(=O)C4=CC=C(C=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17BrO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.